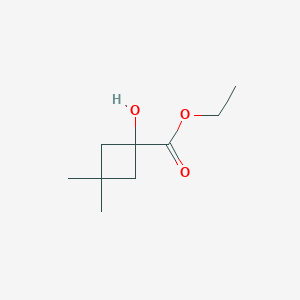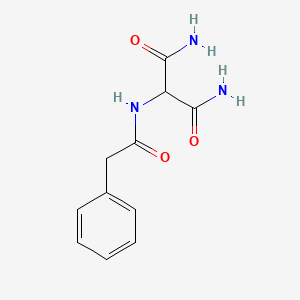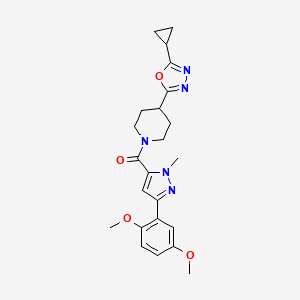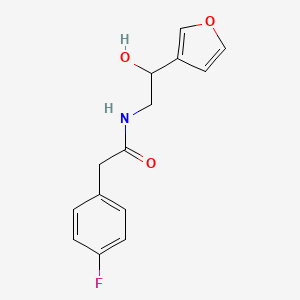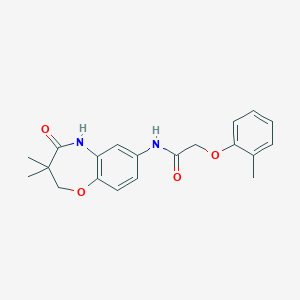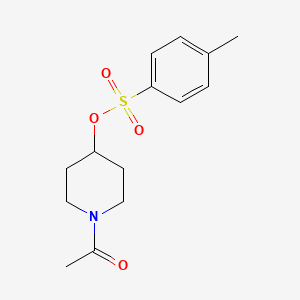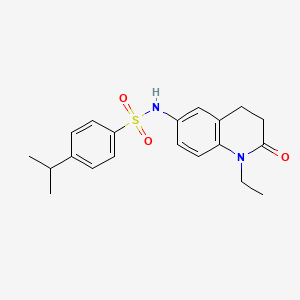![molecular formula C15H10ClFN2OS B2536613 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-16-0](/img/no-structure.png)
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C15H10ClFN2OS and its molecular weight is 320.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonists
6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one derivatives have been explored as AMPA receptor antagonists, highlighting their potential in neuropharmacology. A study by Chenard et al. (2001) detailed the synthesis and evaluation of quinazolin-4-one derivatives as AMPA receptor inhibitors, demonstrating significant structure-activity relationships that influence their efficacy. These findings suggest potential applications in treating neurological conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegenerative diseases (Chenard et al., 2001).
Antimicrobial Agents
Another realm of application for this chemical scaffold is in the development of antimicrobial agents. Geesi et al. (2020) synthesized a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, investigating its structure and antibacterial properties. Their work indicates the potential of such compounds in creating new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Geesi et al., 2020).
Synthesis and Characterization Techniques
The synthesis and characterization of quinazolinone derivatives also contribute significantly to the field of chemical research, providing insights into the relationships between structure and activity. Kut et al. (2020) described the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, showcasing methodologies that could be applied to the synthesis of other quinazolinone derivatives for various scientific applications (Kut et al., 2020).
Biological Activity and Drug Design
Further research into quinazolinone derivatives, such as the work by Kaur et al. (2010), highlights their potential biological activities, including antipsychotic and anticonvulsant effects. Such studies underline the importance of this chemical class in drug discovery and development, potentially leading to new therapeutic options for a range of disorders (Kaur et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sodium sulfide to the resulting intermediate.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium sulfide" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form the intermediate 6-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate is then treated with sodium sulfide in the presence of a suitable solvent to form the final product, 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
422527-16-0 |
Molekularformel |
C15H10ClFN2OS |
Molekulargewicht |
320.77 |
IUPAC-Name |
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-6-13-12(7-10)14(20)19(15(21)18-13)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
InChI-Schlüssel |
RTHXGSZWBQCMSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2536534.png)
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536535.png)
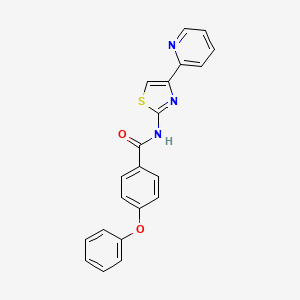
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)
